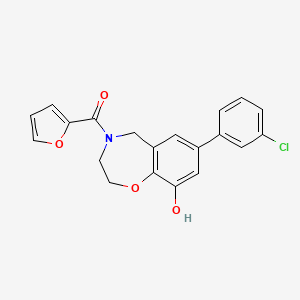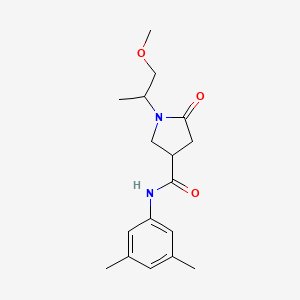
7-(3-chlorophenyl)-4-(2-furoyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(3-chlorophenyl)-4-(2-furoyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol, also known as TTT-3002, is a novel small molecule that has been studied for its potential therapeutic applications in various diseases. It belongs to the class of benzoxazepin compounds and has been shown to exhibit promising pharmacological properties.
Mechanism of Action
7-(3-chlorophenyl)-4-(2-furoyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol exerts its pharmacological effects by modulating various signaling pathways in the body. It has been shown to inhibit the activity of certain enzymes and receptors, which are involved in the development and progression of various diseases.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and protect neurons from damage. It has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the advantages of using 7-(3-chlorophenyl)-4-(2-furoyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol in lab experiments is its high potency and specificity. It has been shown to have a low toxicity profile and can be easily synthesized in large quantities. However, one of the limitations of using this compound is its limited solubility in water, which may affect its bioavailability.
Future Directions
There are several future directions for the study of 7-(3-chlorophenyl)-4-(2-furoyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol. One potential area of research is its use as a therapeutic agent for the treatment of various cancers. Another area of research is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to investigate the safety and efficacy of this compound in humans.
Synthesis Methods
7-(3-chlorophenyl)-4-(2-furoyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the use of various reagents and catalysts to create the desired product. The exact details of the synthesis method have not been disclosed due to proprietary reasons.
Scientific Research Applications
7-(3-chlorophenyl)-4-(2-furoyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to have anti-inflammatory, anti-tumor, and neuroprotective properties.
properties
IUPAC Name |
[7-(3-chlorophenyl)-9-hydroxy-3,5-dihydro-2H-1,4-benzoxazepin-4-yl]-(furan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClNO4/c21-16-4-1-3-13(10-16)14-9-15-12-22(20(24)18-5-2-7-25-18)6-8-26-19(15)17(23)11-14/h1-5,7,9-11,23H,6,8,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFHWBOUMIKNBRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(CN1C(=O)C3=CC=CO3)C=C(C=C2O)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-methyl-5-oxo-4-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5307383.png)
![N-{[2-(2-methylphenoxy)pyridin-3-yl]methyl}pyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B5307393.png)
![6',6'-dimethyl-2'-(methylthio)-2-phenyl-2,3,5',6'-tetrahydro-1'H-spiro[chromene-4,4'-pyrimidin]-7-ol](/img/structure/B5307401.png)
![3-[5-(4-methoxy-2,5-dimethylbenzyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl]propanoic acid](/img/structure/B5307409.png)


![(3-endo)-8-{[5-methyl-2-(2-naphthyl)-1,3-oxazol-4-yl]methyl}-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B5307436.png)
![2-[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5307450.png)
![N-(2-chloro-4-methylphenyl)-N'-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5307454.png)
![2-[5-(2,4-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-(methylthio)butanoic acid](/img/structure/B5307461.png)
![3-butyl-5-[2-(3-ethyl-4,5-diphenyl-1,3-thiazol-2(3H)-ylidene)ethylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5307469.png)
![2-{[4-ethyl-5-(5-isopropyl-3-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5307486.png)
![N-(2-methoxyethyl)-1'-[(5-methyl-3-thienyl)carbonyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5307488.png)
